molecular formula C28H34N4O4S B5062993 N'-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

N'-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

Cat. No.: B5062993
M. Wt: 522.7 g/mol
InChI Key: YREAJPJJTXLEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a butylphenyl group, a naphthalene sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Butylphenyl Intermediate: This step involves the alkylation of a phenyl ring with a butyl group under Friedel-Crafts alkylation conditions.

    Synthesis of the Naphthalene Sulfonyl Intermediate:

    Coupling of Intermediates: The final step involves coupling the butylphenyl intermediate with the naphthalene sulfonyl intermediate using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N’-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The naphthalene sulfonyl group is particularly important for its binding affinity, while the piperazine ring enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)naphthalene-2-sulfonamide
  • 4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl-(3,4,5,6-Tetrahydro-2h-[1,4’]Bipyridinyl-4-Yl)-Methanone

Uniqueness

N’-(4-BUTYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N'-(4-butylphenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4S/c1-2-3-6-22-9-12-25(13-10-22)30-28(34)27(33)29-15-16-31-17-19-32(20-18-31)37(35,36)26-14-11-23-7-4-5-8-24(23)21-26/h4-5,7-14,21H,2-3,6,15-20H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREAJPJJTXLEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.